molecular formula C21H28ClNO2 B2854792 1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1216695-21-4

1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2854792
CAS No.: 1216695-21-4
M. Wt: 361.91
InChI Key: BJBLAMCFDQYUHK-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, a piperidine ring, and a propanol moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl and piperidine intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The piperidine ring is often synthesized through a reductive amination process, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

The final step involves the coupling of the biphenyl and piperidine intermediates with a propanol derivative. This reaction is typically carried out under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of 1-([1,1’-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include ketones, aldehydes, cyclohexyl derivatives, and various substituted piperidine compounds. These products have diverse applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

1-([1,1’-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group enhances its binding affinity to hydrophobic pockets, while the piperidine ring interacts with polar residues. This compound can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-([1,1’-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol
  • 1-([1,1’-Biphenyl]-2-yloxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol
  • 1-([1,1’-Biphenyl]-2-yloxy)-3-(2-phenylpiperidin-1-yl)propan-2-ol

Uniqueness

1-([1,1’-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)-3-(2-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-17-9-7-8-14-22(17)15-19(23)16-24-21-13-6-5-12-20(21)18-10-3-2-4-11-18;/h2-6,10-13,17,19,23H,7-9,14-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBLAMCFDQYUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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